

Navigating the Spectroscopic Landscape of 1,5-Dibromoanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dibromoanthraquinone

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key chemical entities is paramount. This in-depth technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **1,5-Dibromoanthraquinone**, a significant derivative of the anthraquinone core structure. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR data to facilitate structural elucidation and characterization.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **1,5-Dibromoanthraquinone**. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data for **1,5-Dibromoanthraquinone**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Predicted Coupling Constant (J) in Hz
H-2, H-6	8.15	d	8.0
H-3, H-7	7.95	t	8.0
H-4, H-8	8.35	d	8.0

Table 2: Predicted ^{13}C NMR Data for **1,5-Dibromoanthraquinone**

Carbon	Predicted Chemical Shift (ppm)
C-1, C-5	125.0
C-2, C-6	130.0
C-3, C-7	138.0
C-4, C-8	128.0
C-4a, C-9a	133.0
C-8a, C-10a	134.0
C-9, C-10	182.0

Experimental Protocols

While the data presented is predictive, a standard experimental protocol for acquiring ^1H and ^{13}C NMR spectra of solid aromatic compounds like **1,5-Dibromoanthraquinone** is provided below for reference.

Sample Preparation:

- Approximately 10-20 mg of **1,5-Dibromoanthraquinone** is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean, dry vial.^{[1][2][3][4]} The choice of solvent depends on the solubility of the compound.
- The solution is then carefully transferred into a standard 5 mm NMR tube.
- A small amount of a reference standard, such as Tetramethylsilane (TMS), is added to the solvent for chemical shift calibration.^[3]

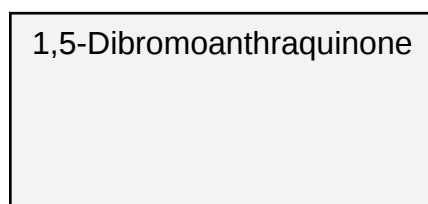
NMR Data Acquisition:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

- ^1H NMR Spectroscopy:
 - A standard one-pulse sequence is typically employed.
 - Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Spectroscopy:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A significantly larger number of scans (often several thousand) and a longer relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

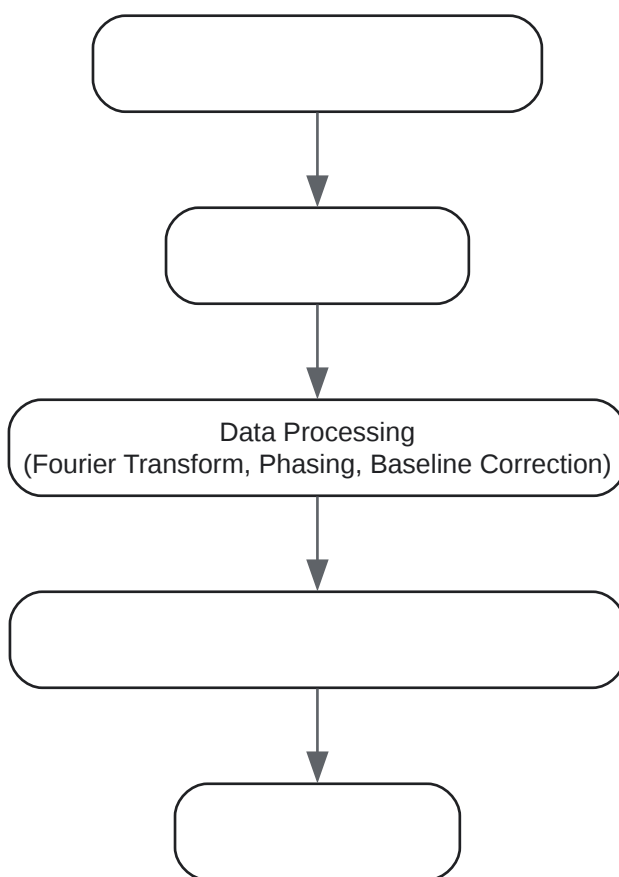
Visualizing Structure and Workflow

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.



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Caption: Chemical structure of **1,5-Dibromoanthraquinone**.^[5]



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Caption: General workflow for NMR-based structural elucidation.

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